molecular formula C9H13BrN2O B13016297 1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol

1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol

Cat. No.: B13016297
M. Wt: 245.12 g/mol
InChI Key: AZZDBMOKRAXVJB-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol is an organic compound that features a bromopyridine moiety attached to an ethylaminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol typically involves the bromination of pyridine followed by the introduction of the ethylaminoethanol group. One common method involves the following steps:

    Bromination of Pyridine: Pyridine is treated with bromine in the presence of a catalyst to yield 3-bromopyridine.

    Nucleophilic Substitution: 3-bromopyridine undergoes nucleophilic substitution with 2-(ethylamino)ethanol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can be employed to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of 1-(2-pyridyl)-2-(ethylamino)ethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific compound it is used to synthesize.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropyridin-2-yl)-2-(ethylamino)ethanol
  • 1-(3-Fluoropyridin-2-yl)-2-(ethylamino)ethanol
  • 1-(3-Iodopyridin-2-yl)-2-(ethylamino)ethanol

Uniqueness

1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific types of chemical reactions, such as nucleophilic substitution, which may not be as favorable with other halogens.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

1-(3-bromopyridin-2-yl)-2-(ethylamino)ethanol

InChI

InChI=1S/C9H13BrN2O/c1-2-11-6-8(13)9-7(10)4-3-5-12-9/h3-5,8,11,13H,2,6H2,1H3

InChI Key

AZZDBMOKRAXVJB-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C1=C(C=CC=N1)Br)O

Origin of Product

United States

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